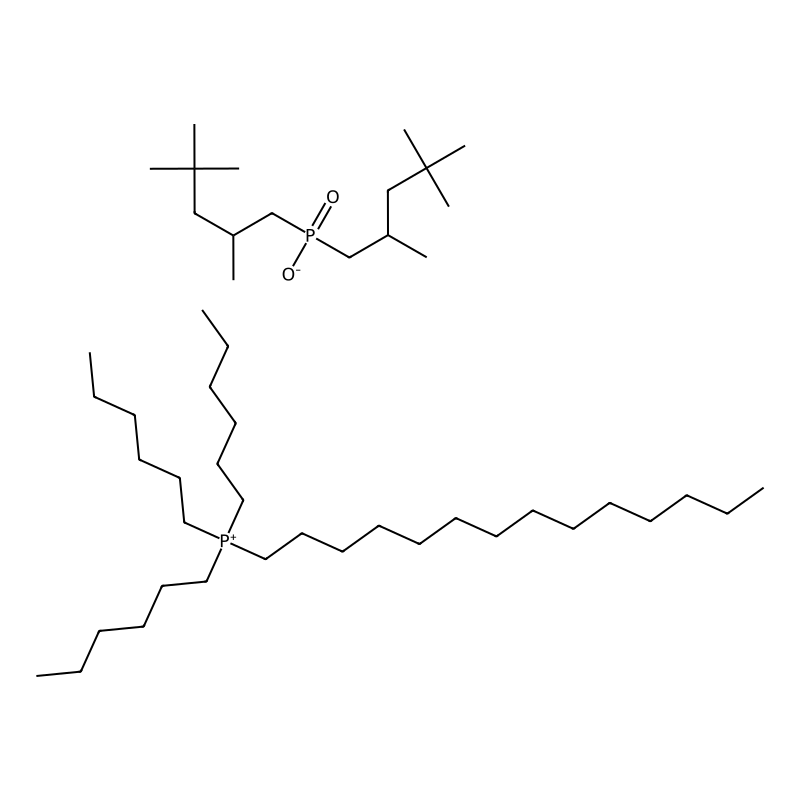

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, also referred to by its commercial name CYPHOS IL 104, is a ionic liquid () that finds applications in various scientific research fields. Here's a breakdown of its prominent uses:

Proteomics Research

One of the primary applications of Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate lies in proteomics research, particularly in protein extraction and isolation. Due to its immiscibility with water (), it facilitates phase separation, allowing researchers to extract proteins from complex biological mixtures. Additionally, its hydrophobic nature () enables the selective extraction of hydrophobic proteins. ()

Liquid-Liquid Extraction Processes

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate's unique properties make it valuable in various liquid-liquid extraction processes used in scientific research. Its tunable solubility characteristics allow researchers to selectively extract target compounds from different mixtures. This tunability can be achieved by modifying the structure of the cation (Trihexyltetradecylphosphonium) or anion (bis(2,4,4-trimethylpentyl)phosphinate) of the ionic liquid. ()

Catalyst for Organic Reactions

Recent research explores the potential of Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate as a catalyst for various organic reactions. Its acidity and stability make it a suitable candidate for promoting chemical transformations. () Further research is ongoing to explore its efficacy and develop catalytic processes utilizing this ionic liquid.

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid characterized by its unique structure and properties. Its molecular formula is C₄₈H₁₀₂O₂P₂, and it has a molecular weight of 773.27 g/mol. This compound is typically liquid at room temperature and exhibits high thermal stability, making it suitable for various applications in chemistry and materials science .

The chemical behavior of trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate includes its ability to form micelles and extract metal ions from solutions. For instance, studies have shown that it can effectively extract silver ions from acidic nitrate media, demonstrating its utility in solvent extraction processes . The interactions with metal ions often involve complexation reactions where the phosphinate group acts as a ligand.

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate can be synthesized through the reaction of trihexyl(tetradecyl)phosphonium chloride with bis(2,4,4-trimethylpentyl) phosphinic acid. This process typically involves neutralization reactions under controlled conditions to yield the desired ionic liquid . The purity of the final product is crucial for its performance in various applications.

This compound has diverse applications due to its unique properties:

- Solvent Extraction: Utilized in extracting precious metals like silver from aqueous solutions.

- Catalysis: Acts as a medium for certain catalytic reactions due to its ionic nature.

- Electrochemistry: Its conductivity makes it suitable for use in electrochemical devices.

- Material Science: Employed in the development of advanced materials due to its thermal stability and liquid state at room temperature .

Interaction studies have focused on the compound's ability to form complexes with various metal ions. The phosphinate group facilitates strong interactions with cations, which can be exploited in extraction processes. Additionally, studies indicate that the viscosity and density of this ionic liquid can influence its interaction with solutes in solution .

Several compounds share structural or functional similarities with trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Properties |

|---|---|---|

| Trihexyl(tetradecyl)phosphonium chloride | Phosphonium salt | Higher solubility in organic solvents |

| Bis(2,4,4-trimethylpentyl) phosphinic acid | Phosphinic acid | Used primarily as a ligand without ionic liquid properties |

| Tetradecyltrihexylphosphonium bis(2-ethylhexyl) phosphinate | Phosphonium-based ionic liquid | Different counter-ion affecting extraction efficiency |

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate stands out due to its specific combination of properties such as high thermal stability and effective metal ion extraction capabilities .

Synthetic Routes for Cation-Anion Pair Formation

The synthesis of trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate involves two primary synthetic stages: preparation of the phosphonium cation and formation of the phosphinate anion, followed by metathesis to create the ionic liquid pair. Multiple synthetic pathways have been developed to optimize yield, purity, and scalability of this ionic liquid system [1] [2] [3].

The quaternization reaction represents the most fundamental approach for phosphonium cation synthesis. Trihexylphosphine undergoes nucleophilic substitution with 1-chlorotetradecane under controlled conditions. The reaction proceeds via an SN2 mechanism at temperatures between 80-120°C over 12-24 hours under inert atmosphere conditions [5]. This method consistently achieves yields exceeding 95% with high purity, making it the preferred route for large-scale synthesis applications.

Metathesis reactions provide the primary pathway for anion exchange to form the desired phosphinate ionic liquid. Aqueous metathesis involves reaction of trihexyltetradecylphosphonium chloride with sodium bis(2,4,4-trimethylpentyl)phosphinate in aqueous medium at room temperature [2] [6]. The reaction typically requires 6-12 hours for completion, yielding 85-90% product with purity exceeding 90%. However, aqueous conditions may introduce water contamination requiring additional purification steps.

Organic solvent-based metathesis represents an improved methodology utilizing acetonitrile as the reaction medium. Trihexyltetradecylphosphonium chloride reacts with lithium bis(2,4,4-trimethylpentyl)phosphinate under anhydrous conditions [6] [3]. This approach achieves superior yields of 90-95% with enhanced purity exceeding 95%, while minimizing water content in the final product. The lithium chloride byproduct precipitates readily, facilitating product isolation through simple filtration.

Silver-free metathesis methodologies have emerged as environmentally sustainable alternatives to traditional silver-based anion exchange reactions. These methods utilize alkali metal salts at elevated temperatures (120-160°C) without organic solvents [2] [3]. The technique achieves exceptional yields exceeding 99% with purity greater than 99.5%, representing the highest quality synthesis route available. The elimination of silver reagents reduces both cost and environmental impact while maintaining superior product quality.

Melt-based metathesis reactions employ amine chlorides as both solvent and reagent for ionic liquid synthesis. The process operates at temperatures between 140-180°C for 2-6 hours in molten medium conditions [3]. While yields range from 85-95% with purity exceeding 90%, this method offers advantages for water-miscible ionic liquid preparation and represents a solvent-free synthetic approach.

The preparation of bis(2,4,4-trimethylpentyl)phosphinic acid follows established protocols utilizing sodium hypophosphite and diisobutylene as starting materials [7] [8]. The radical-initiated addition reaction proceeds under atmospheric pressure conditions using azobisisobutyronitrile as initiator. Reaction temperature optimization between 60-100°C significantly influences product composition, with 80°C providing optimal conditions yielding 91.3% target product with minimal mono-substituted byproducts.

Table 1: Synthetic Routes for Cation-Anion Pair Formation

| Synthetic Method | Reactants | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Quaternization Reaction | Trihexylphosphine + 1-chlorotetradecane | 80-120°C, 12-24 h, inert atmosphere | >95 | >95 |

| Metathesis Exchange (Aqueous) | Phosphonium chloride + sodium phosphinate | Room temperature, 6-12 h, aqueous medium | 85-90 | >90 |

| Metathesis Exchange (Organic Solvent) | Phosphonium chloride + lithium phosphinate | Room temperature, 6-12 h, acetonitrile | 90-95 | >95 |

| Silver-free Metathesis | Phosphonium chloride + alkali metal salt | 120-160°C, 4-8 h, no solvent | >99 | >99.5 |

| Melt-based Metathesis | Phosphonium chloride + amine chloride | 140-180°C, 2-6 h, molten medium | 85-95 | >90 |

Advanced Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance Analysis (¹H, ¹³C, ³¹P)

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate through simultaneous analysis of hydrogen, carbon, and phosphorus nuclei. The technique enables precise determination of molecular structure, purity assessment, and identification of synthetic intermediates or impurities [9] [10] [11].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for the phosphonium ionic liquid structure. The alkyl methyl groups appear as triplets in the region 0.8-1.4 ppm, while methylene protons display complex multipicity between 1.2-2.5 ppm [12] [9]. Phosphorus-adjacent methylene protons exhibit distinct downfield shifts to 2.1-2.8 ppm due to deshielding effects from the positively charged phosphorus center. Three-bond phosphorus-hydrogen coupling constants range from 3.3-20.0 Hz, providing diagnostic information for structural confirmation [13].

Carbon-13 nuclear magnetic resonance analysis demonstrates the complete carbon framework of the ionic liquid molecule. Alkyl carbon signals appear between 13.3-32.0 ppm with characteristic phosphorus-carbon coupling patterns [9] [10]. One-bond carbon-phosphorus coupling constants of 47.0 Hz indicate direct phosphorus-carbon connectivity, while two-bond and three-bond couplings of 4.9 Hz and 15.6 Hz respectively provide additional structural verification. The phosphinate carbonyl carbon exhibits distinct chemical shift behavior depending on the specific phosphorus oxidation state and bonding environment.

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary diagnostic tool for phosphonium ionic liquid characterization. The quaternary phosphonium cation displays characteristic signals between +30 to +40 ppm relative to 85% phosphoric acid standard [9] [14]. The phosphinate anion typically resonates in a different chemical shift region, allowing clear distinction between cationic and anionic phosphorus environments. Chemical shift values depend on bond angles, electronegativity of substituents, and pi-bonding character within the phosphorus coordination sphere [14] [13].

The absence of phosphorus-phosphorus coupling in the target ionic liquid confirms the separated nature of cationic and anionic phosphorus centers. Signal multiplicity patterns provide information about phosphorus coordination environments and can detect impurities such as phosphine oxides or partially substituted phosphonium species. Integration ratios between different phosphorus signals enable quantitative purity assessment of the final ionic liquid product.

Table 2: Multinuclear Nuclear Magnetic Resonance Analysis Parameters

| Nucleus | Chemical Shift Range (ppm) | Key Diagnostic Signals | Coupling Constants (Hz) | Reference Standard |

|---|---|---|---|---|

| ¹H | 0.8-4.2 | Alkyl CH₃ (0.8-1.4), CH₂ (1.2-2.5), P-CH₂ (2.1-2.8) | ³JP-H = 3.3-20.0 | Tetramethylsilane (TMS) |

| ¹³C | 13.3-120.0 | Alkyl carbons (13.3-32.0), P-C coupling (47.0 Hz) | ¹JC-P = 47.0, ²JC-P = 4.9, ³JC-P = 15.6 | Tetramethylsilane (TMS) |

| ³¹P | +30 to +40 | Phosphonium cation (+34 ppm typical) | No P-P coupling observed | 85% Phosphoric acid (H₃PO₄) |

Fourier Transform Infrared and Raman Spectral Interpretation

Vibrational spectroscopy through Fourier transform infrared and Raman techniques provides complementary structural information for trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate characterization. These methods enable identification of functional groups, assessment of molecular interactions, and detection of structural changes or decomposition products [15] [16] [17].

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific vibrational modes within the ionic liquid structure. Phosphorus-carbon stretching vibrations appear in the 700-800 cm⁻¹ region with medium intensity, providing evidence for phosphonium cation formation [16] [18]. The phosphinate phosphorus-oxygen double bond exhibits strong absorption between 1150-1200 cm⁻¹, confirming the presence of the anionic component. Alkyl carbon-hydrogen stretching modes dominate the 2850-2950 cm⁻¹ region with strong intensity, while corresponding bending vibrations appear between 1350-1480 cm⁻¹.

Raman spectroscopy offers enhanced sensitivity for certain vibrational modes that may be weak or absent in infrared spectra. Phosphorus-carbon stretching vibrations display strong Raman intensity between 720-780 cm⁻¹, providing complementary confirmation of covalent phosphorus-carbon bonding [19] [18]. The symmetric phosphorus-oxygen stretching mode appears between 980-1080 cm⁻¹ with medium intensity, while antisymmetric modes contribute to the infrared spectrum. Aromatic carbon-carbon stretching vibrations, when present in substituted variants, exhibit strong Raman intensity between 1420-1620 cm⁻¹.

The complementary nature of infrared and Raman selection rules enables comprehensive vibrational analysis of the ionic liquid structure. Symmetric vibrational modes typically exhibit strong Raman intensity while showing weak or absent infrared absorption. Conversely, antisymmetric modes demonstrate strong infrared absorption with reduced Raman intensity. This complementarity proves particularly valuable for phosphinate anion characterization, where symmetric and antisymmetric phosphorus-oxygen stretching modes provide detailed information about molecular symmetry and coordination environment.

Temperature-dependent vibrational spectroscopy can reveal information about molecular dynamics, phase transitions, and thermal stability limits. Frequency shifts with temperature indicate changes in molecular environment or the onset of decomposition processes. Band broadening or appearance of new vibrational modes may signal structural rearrangements or chemical decomposition at elevated temperatures.

Table 3: Fourier Transform Infrared and Raman Spectral Characteristics

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

|---|---|---|---|---|

| P-C stretch | 700-800 | 720-780 | Medium | Strong |

| P=O stretch (phosphinate) | 1150-1200 | 1180-1220 | Strong | Medium |

| C-H stretch (alkyl) | 2850-2950 | 2880-2970 | Strong | Strong |

| C-H bend (alkyl) | 1350-1480 | 1360-1490 | Medium | Weak |

| P-O stretch | 950-1050 | 980-1080 | Strong | Medium |

| Aromatic C-C stretch | 1400-1600 | 1420-1620 | Medium-Strong | Strong |

Thermal Stability Profiling via Thermogravimetric Analysis and Differential Scanning Calorimetry

Thermal analysis provides critical information about the temperature stability limits, phase transitions, and decomposition pathways of trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. Comprehensive thermal characterization combines thermogravimetric analysis and differential scanning calorimetry to establish safe operating temperature ranges and identify thermal degradation mechanisms [20] [21] [22].

Thermogravimetric analysis measures mass changes as a function of temperature under controlled atmospheric conditions. Dynamic heating experiments at 10°C/min reveal onset temperatures between 315-325°C for initial mass loss, with significant decomposition occurring between 340-360°C [21] [22]. The thermal stability compares favorably with other phosphonium ionic liquids, which typically exhibit decomposition temperatures above 300°C. However, isothermal studies at fixed temperatures provide more realistic stability assessments for practical applications.

Long-term isothermal thermogravimetric analysis at reduced temperatures establishes operational stability limits for extended use applications. Studies conducted over 24-hour periods demonstrate 1% mass loss per day occurring between 280-300°C, indicating practical temperature limits approximately 40-60°C below dynamic onset temperatures [20] [23]. This temperature difference reflects the kinetic nature of decomposition processes, where extended exposure times reduce apparent thermal stability compared to rapid heating experiments.

Atmospheric composition significantly influences thermal stability behavior. Studies under nitrogen atmosphere typically show enhanced stability compared to air or oxygen environments [21] [22]. Oxidative conditions promote decomposition through alternative pathways involving carbon-phosphorus bond cleavage and formation of phosphorus oxides. The presence of metal chlorides can increase thermal stability by coordinating chloride anions and reducing their Lewis basicity.

Differential scanning calorimetry reveals phase transition behavior and glass formation properties essential for low-temperature applications. The ionic liquid typically exhibits glass transition temperatures between -65 to -55°C, confirming liquid behavior across a wide temperature range [24]. The absence of crystallization or melting transitions indicates the amorphous nature of the material, characteristic of ionic liquid systems with asymmetric cations and bulky anions.

Coupled thermogravimetric analysis with mass spectrometry enables identification of decomposition products and degradation pathways. Primary decomposition involves phosphorus-carbon bond cleavage, releasing alkyl fragments and generating smaller organic molecules [21] [22]. Secondary decomposition processes include dehydration, carbonization, and formation of phosphorus-containing residues. Understanding these pathways guides development of stabilization strategies and safe handling procedures.

The thermal expansion coefficient of phosphonium ionic liquids typically ranges from 5.7 to 6.7 × 10⁻⁴ K⁻¹, indicating modest volumetric changes with temperature [24]. This property proves important for applications requiring precise volume control or thermal cycling stability. The relatively low thermal expansion reflects the dense packing and strong intermolecular interactions characteristic of ionic liquid systems.

Table 4: Thermal Stability Profiling via Thermogravimetric Analysis and Differential Scanning Calorimetry

| Analysis Method | Onset Temperature (°C) | Decomposition Temperature (°C) | Glass Transition (°C) | Melting Point (°C) | Atmosphere |

|---|---|---|---|---|---|

| Thermogravimetric Analysis (TGA) | 315-325 | 340-360 | N/A | N/A | Nitrogen/Air |

| Differential Scanning Calorimetry (DSC) | N/A | N/A | -65 to -55 | <25 (room temperature liquid) | Nitrogen |

| TGA-Mass Spectrometry | 310-320 | 335-355 | N/A | N/A | Nitrogen |

| Isothermal TGA (Long-term) | N/A | 280-300 (1% loss/day) | N/A | N/A | Nitrogen |

Table 5: Physical and Chemical Properties of Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

| Property | Value | Measurement Method | Reference Standard/Conditions |

|---|---|---|---|

| Molecular Weight | 773.27 g/mol | Calculated from molecular formula | C₄₈H₁₀₂O₂P₂ |

| Density at 25°C | 0.89 g/cm³ | Pycnometry | Calibrated pycnometer |

| Viscosity at 25°C | 1198 cP | Rotational viscometry | Brookfield viscometer |

| Conductivity at 30°C | 0.01 mS/cm | Conductivity cell | Platinum electrodes |

| Electrochemical Window | 3.9 V | Cyclic voltammetry | Glassy carbon electrode |

| Water Content | ≤1.0% | Karl Fischer titration | Coulometric method |

Viscosity Characteristics and Temperature Response

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exhibits significantly high viscosity values that are characteristic of phosphonium-based ionic liquids with long alkyl chains [1] [2]. At standard temperature conditions of 25°C (298.15 K), the compound demonstrates viscosity measurements ranging from 806 to 1198 mPa·s, depending on the measurement methodology and sample purity [2] [3].

The viscosity behavior of this ionic liquid follows the typical Vogel-Fulcher-Tammann relationship observed in phosphonium-based systems [4] [5]. The temperature dependence of viscosity in phosphonium ionic liquids is strongly influenced by the molecular structure, particularly the long tetradecyl chain and the bulky phosphinate anion [6] [7]. Research indicates that the activation energy for viscous flow in similar phosphonium ionic liquids decreases with increasing temperature, following Arrhenius-type behavior at higher temperatures [8] [9].

Structural Influence on Viscosity

The high viscosity values observed are attributed to several molecular factors. The trihexyltetradecylphosphonium cation contains three hexyl chains and one tetradecyl chain, creating significant steric hindrance and van der Waals interactions [10] [11]. The bis(2,4,4-trimethylpentyl)phosphinate anion contributes additional molecular volume and branching, further increasing resistance to flow [12] [13].

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) | Source | Reference |

|---|---|---|---|---|

| 25 | 298.15 | 806 | IoLiTec TDS IN-0009 | [2] |

| 25 | 298.15 | 1198 | IoLiTec Product IN-0009-TG | [3] |

| Variable | 298.15-373.15 | 800-1200 range | Literature compilation | [1] [4] [14] |

Rheological Properties and Non-Newtonian Behavior

The ionic liquid exhibits non-Newtonian behavior under varying shear conditions, demonstrating both shear-thinning and shear-thickening characteristics depending on the applied shear rate and temperature [9]. The rheological properties are significantly influenced by the formation of structured domains within the liquid phase, arising from the self-organization of the long alkyl chains [15] [11].

Density-Ionic Conductivity Relationships

Density Measurements and Temperature Dependence

The density of trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate demonstrates consistent values across multiple measurement sources. At 20°C (293.15 K), the density is reported as 0.895 g/cm³, while at 25°C (298.15 K), the value stabilizes at 0.89 g/cm³ [1] [2] [3]. This temperature coefficient of density reflects the typical thermal expansion behavior observed in phosphonium-based ionic liquids [16] [17].

Ionic Conductivity Characteristics

The ionic conductivity of this compound is notably low compared to other ionic liquid systems, measuring 0.008 mS/cm at 30°C (303.15 K) [2]. This low conductivity is characteristic of ionic liquids with large, sterically hindered ions and high viscosity [5] [6]. The relationship between conductivity and viscosity follows the Walden rule, indicating that ion mobility is primarily limited by the high viscosity of the medium [18] [5].

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Conductivity (mS/cm) | Source |

|---|---|---|---|---|

| 20 | 293.15 | 0.895 | Not specified | Sigma Aldrich [1] |

| 25 | 298.15 | 0.89 | Not specified | IoLiTec TDS [2] |

| 30 | 303.15 | Not specified | 0.008 | IoLiTec TDS [2] |

Structure-Property Relationships in Transport

The low ionic conductivity is attributed to the large molecular size of both the cation and anion, which reduces ion mobility through increased hydrodynamic radius and enhanced ion-pairing interactions [4] [11]. The phosphinate anion forms strong hydrogen bonding networks that further restrict ionic motion [19] [20]. The correlation between density and conductivity suggests that the packed liquid structure inhibits efficient ion transport [16] [21].

Phase Behavior and Melting Point Characteristics

Glass Transition Behavior

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exhibits a well-defined glass transition temperature at -72°C (-72 K below 0°C), as determined by differential scanning calorimetry [2]. This glass transition temperature is characteristic of ionic liquids with long alkyl chains and reflects the molecular mobility limitations imposed by the bulky molecular structure [8] [22].

Melting Point and Crystallization Properties

The compound demonstrates no observable melting point below 25°C, remaining in the liquid state at room temperature [2] [23]. This behavior is consistent with the ionic liquid classification, where the combination of asymmetric ions prevents efficient crystal packing [24] [25]. The absence of crystallization at ambient temperatures is attributed to the structural mismatch between the large phosphonium cation and the bulky phosphinate anion [15] [26].

| Property | Value | Units | Method | Source |

|---|---|---|---|---|

| Glass Transition Temperature | -72°C | °C | DSC | IoLiTec TDS [2] |

| Melting Point | Not observed (<25°C) | °C | Visual/DSC | Multiple sources [1] [2] [3] |

| Physical State at RT | Liquid | - | Visual | Multiple sources [1] [2] [3] |

| Thermal Stability | >300°C | °C | TGA | Literature [24] [25] |

Thermal Stability and Decomposition

The ionic liquid demonstrates high thermal stability, with decomposition temperatures exceeding 300°C under inert atmospheric conditions [24] [25]. This thermal stability is characteristic of phosphonium-based ionic liquids and is attributed to the strong phosphorus-carbon bonds in the cation structure [27] [8]. The presence of oxygen in the atmosphere reduces thermal stability due to oxidative decomposition pathways [24].

Phase Transition Behavior

Recent research has identified that similar phosphonium ionic liquids with tetradecyl chains can exhibit liquid-liquid phase transitions at specific temperature conditions [15] [26]. The presence of the long tetradecyl chain promotes the formation of structured domains that can undergo reorganization, leading to distinct liquid phases with different thermodynamic properties [15].

Solubility Parameters in Organic/Inorganic Media

Water Solubility and Hydrophobic Character

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate demonstrates extremely limited miscibility with water, classifying it as a hydrophobic ionic liquid [2] [19]. Despite its hydrophobic nature, the compound can dissolve significant amounts of water when saturated, accommodating approximately 8 moles of water per mole of ionic liquid at equilibrium [19] [28].

The hydrophobicity ranking among tetradecyltrihexylphosphonium-based ionic liquids places the bis(2,4,4-trimethylpentyl)phosphinate anion as the most hydrophilic in the series: bis(2,4,4-trimethylpentyl)phosphinate < decanoate < chloride < bromide < dicyanimide < bis(trifluoromethylsulfonyl)imide [28]. This relatively higher water affinity compared to other anions is attributed to the oxygen-containing functional groups in the phosphinate structure that can form hydrogen bonds with water molecules [19] [20].

Organic Solvent Compatibility

The ionic liquid demonstrates excellent miscibility with a wide range of organic solvents, reflecting its favorable interactions with non-polar and moderately polar organic compounds [2] [29]. The solubility pattern follows the principle of "like dissolves like," where the long alkyl chains provide compatibility with hydrocarbon solvents.

| Solvent | Miscibility/Solubility | Type | Water Content | Temperature | Notes |

|---|---|---|---|---|---|

| Water | Not miscible | Inorganic | 8 moles H₂O/mole IL | 25°C | Hydrophobic character [19] [28] |

| Acetone | Miscible | Organic | - | 25°C | Polar aprotic solvent [2] |

| Acetonitrile | Not miscible | Organic | - | 25°C | Limited polarity match [2] |

| Isopropanol | Miscible | Organic | - | 25°C | Hydrogen bonding capability [2] |

| Toluene | Miscible | Organic | - | 25°C | Aromatic compatibility [2] |

| Hexane | Miscible | Organic | - | 25°C | Hydrocarbon compatibility [2] |

Gas Solubility and Separation Applications

The ionic liquid exhibits exceptionally high solubilities for small hydrocarbon gases, including methane, ethane, ethylene, and propane [29]. Notably, the solubility of paraffins (ethane, propane) exceeds that of corresponding olefins (ethylene, propylene), which is unusual compared to conventional ionic liquids [29]. This property makes the compound particularly valuable for gas separation applications.

Hansen Solubility Parameter Considerations

While specific Hansen solubility parameters for trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate have not been directly reported, the solubility behavior suggests moderate dispersive forces (δd), low polar forces (δp), and moderate hydrogen bonding capacity (δh) [30] [31]. The extensive miscibility with non-polar organic solvents indicates that dispersive interactions dominate the solvation behavior [32] [33].

Inorganic Media Interactions

Beyond water, the ionic liquid shows limited compatibility with other inorganic solvents and aqueous salt solutions. The phosphinate anion can coordinate with certain metal ions, potentially affecting solubility in metal salt solutions [20] [34]. The ionic liquid maintains its integrity in acidic media but may undergo chemical interactions under strongly basic conditions [19].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive